8-Methyl-2-phenylquinoline-4-carboxylic acid
Overview
Description
8-Methyl-2-phenylquinoline-4-carboxylic acid is an organic compound with the molecular formula C17H13NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinoline core substituted with a methyl group at the 8th position, a phenyl group at the 2nd position, and a carboxylic acid group at the 4th position.
Scientific Research Applications
8-Methyl-2-phenylquinoline-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antitumor and antibacterial agent.
Biological Research: The compound is used to investigate the biological activities of quinoline derivatives.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.
Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Future Directions
While specific future directions for 8-Methyl-2-phenylquinoline-4-carboxylic acid are not mentioned in the search results, it’s worth noting that similar compounds, such as 2-Phenylquinoline-4-carboxylic acid derivatives, have been studied as potential histone deacetylase inhibitors, which could have implications in the development of anticancer drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-phenylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Friedländer Synthesis: This involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts to form quinoline derivatives.
Substitution Reactions:
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions (e.g., acidic, basic, or neutral environments).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohols, aldehydes, or amines.
Substitution: Various substituted quinoline derivatives.
Mechanism of Action
The mechanism of action of 8-Methyl-2-phenylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, affecting cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the methyl and phenyl substitutions.
2-Phenylquinoline: Lacks the carboxylic acid group.
8-Methylquinoline: Lacks the phenyl and carboxylic acid groups.
Uniqueness
8-Methyl-2-phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, while the methyl and phenyl groups contribute to its stability and biological activity.
Properties
IUPAC Name |
8-methyl-2-phenylquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-11-6-5-9-13-14(17(19)20)10-15(18-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNHBYHNBLIQDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353590 | |
Record name | 8-methyl-2-phenylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107027-34-9 | |
Record name | 8-methyl-2-phenylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Y-0452 interact with its target and what are the downstream effects?
A1: Y-0452 acts as an agonist of peroxisome proliferator-activated receptor alpha (PPARα) []. This means it binds to PPARα and activates it. PPARα is a transcription factor involved in regulating lipid metabolism, inflammation, and angiogenesis. Upon activation by Y-0452, PPARα upregulates its own expression and modulates the expression of various genes involved in these processes [].
- Inhibition of angiogenesis: Y-0452 significantly inhibited human retinal capillary endothelial cell migration and tube formation, key processes in angiogenesis [].
- Protection against apoptosis: The compound protected retinal precursor cells (R28) against apoptosis induced by palmitate, a saturated fatty acid [].
- Inhibition of inflammation: Y-0452 inhibited NF-κB signaling in R28 cells exposed to palmitate, suggesting an anti-inflammatory effect [].
Q2: What evidence is there for the in vivo efficacy of Y-0452 in models of diabetic retinopathy?
A2: The research demonstrated the therapeutic potential of Y-0452 in both a streptozotocin-induced diabetic rat model and the oxygen-induced retinopathy (OIR) model []. In diabetic rats, Y-0452 administration resulted in:
- Reduced retinal inflammation: Y-0452 ameliorated leukostasis, the adhesion and accumulation of white blood cells in the retinal vasculature, a hallmark of inflammation [].
- Improved vascular integrity: The compound reduced vascular leakage in the retina, indicating improved blood-retinal barrier function [].
- Preserved retinal function: Y-0452 helped maintain retinal function, as measured by electroretinogram (ERG) recordings [].
- Reduced retinal cell death: Treatment with Y-0452 significantly reduced retinal cell death in the diabetic rats [].
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